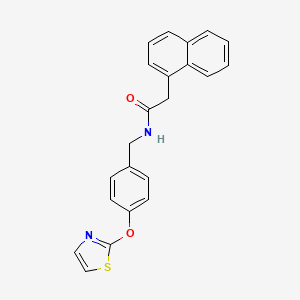
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide, also known as NTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTB is a potent and selective inhibitor of the protein kinase C (PKC) family, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. In
Applications De Recherche Scientifique
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has been shown to have a wide range of applications in scientific research, particularly in the field of cancer research. PKC is involved in the regulation of cell growth and differentiation, and its dysregulation has been implicated in the development and progression of various types of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been investigated as a potential anticancer agent.
In addition to its anticancer properties, this compound has also been studied for its potential applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. PKC is involved in the regulation of neurotransmitter release and synaptic plasticity, and its dysregulation has been implicated in the pathogenesis of these disorders. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide exerts its pharmacological effects by selectively inhibiting the activity of PKC. PKC is a family of serine/threonine kinases that are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. This compound binds to the ATP-binding site of PKC and prevents its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, particularly in cancer cells. This compound inhibits the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. This compound also enhances the cytotoxicity of chemotherapeutic agents and reduces their resistance in cancer cells.
In addition to its anticancer properties, this compound has also been shown to have neuroprotective effects. This compound improves cognitive function and reduces neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. This compound also enhances synaptic plasticity and improves learning and memory in animal models of cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in cellular processes. This compound is also relatively stable and has a long half-life, which allows for prolonged exposure to cells or tissues.
However, there are also some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to prepare stock solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo. Additionally, this compound can have off-target effects on other kinases, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide. One area of research is the development of more potent and selective PKC inhibitors that can overcome the limitations of this compound. Another area of research is the investigation of the role of PKC in other cellular processes, such as autophagy and immune function. Finally, the potential clinical applications of this compound in the treatment of cancer and neurological disorders should be further explored.
Méthodes De Synthèse
The synthesis of 2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide involves the reaction between 2-naphthylamine and 4-(thiazol-2-yloxy)benzyl bromide in the presence of sodium hydride and acetic acid. The resulting product is then treated with acetic anhydride and triethylamine to form this compound. The yield of this compound can be improved by using microwave-assisted synthesis or by optimizing the reaction conditions.
Propriétés
IUPAC Name |
2-naphthalen-1-yl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-21(14-18-6-3-5-17-4-1-2-7-20(17)18)24-15-16-8-10-19(11-9-16)26-22-23-12-13-27-22/h1-13H,14-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHIQXJDAJJFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2616337.png)


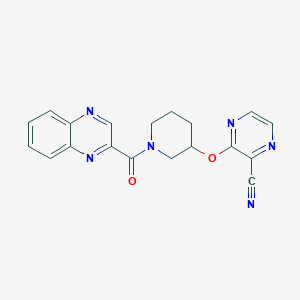
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2616342.png)
![(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B2616343.png)
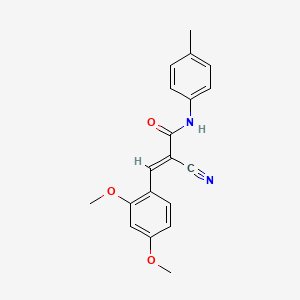

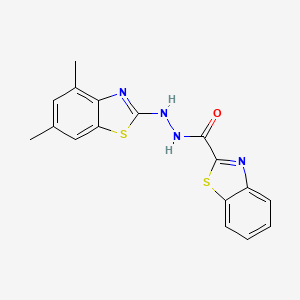
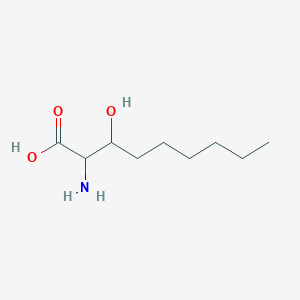

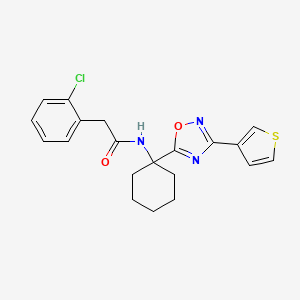

![(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol](/img/structure/B2616352.png)